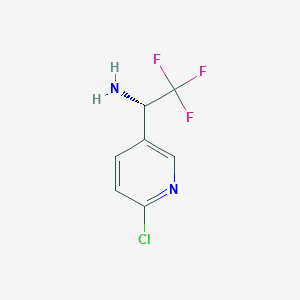

(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Description

Structural Significance of the (S)-Enantiomer Configuration

The (S)-enantiomer of 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine is characterized by its specific three-dimensional arrangement around the chiral center at the ethanamine moiety. This stereochemical configuration is critical because enantiomers can exhibit markedly different interactions with biological targets such as enzymes and receptors, influencing potency and selectivity. The (S)-configuration ensures a distinct spatial orientation of the trifluoroethylamine group relative to the 6-chloropyridin-3-yl substituent, which can affect binding affinity and activity in molecular recognition processes. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the chlorine substituent on the pyridine ring can engage in halogen bonding, further influencing molecular interactions.

Role of Halogen and Fluorine Substituents in Bioactive Molecules

Halogen atoms, particularly chlorine, and fluorine substituents play pivotal roles in the bioactivity of organic molecules. The presence of chlorine on the pyridine ring enhances the molecule's ability to participate in halogen bonding, a noncovalent interaction that strengthens protein-ligand binding and molecular recognition. Fluorine atoms, especially in trifluoromethyl groups, significantly influence the molecule’s electronic properties, lipophilicity, and metabolic stability. These effects often translate into improved bioavailability and potency in pharmaceutical agents. Fluorinated chiral amines such as (S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine are thus valuable scaffolds in drug design, offering enhanced interaction profiles and favorable pharmacological properties.

Data Table: Key Structural and Chemical Properties of this compound

Detailed Research Findings

Synthetic methodologies for fluorinated chiral compounds have advanced through asymmetric aldol reactions, enantioselective fluorination, and enzymatic methods, enabling access to compounds like this compound with high stereochemical purity.

The trifluoroethylamine moiety in this compound enhances membrane permeability and metabolic stability, traits desirable in drug candidates.

Halogen bonding involving the chlorine atom on the pyridine ring has been computationally and experimentally shown to increase binding affinity in drug-like molecules, with electron-withdrawing substituents further strengthening this interaction.

Research into fluorinated nucleoside analogues with similar fluorocarbon motifs has demonstrated the importance of stereochemistry and fluorination in biological activity modulation, suggesting analogous significance for this compound’s (S)-configuration and trifluoromethyl substitution.

Properties

Molecular Formula |

C7H6ClF3N2 |

|---|---|

Molecular Weight |

210.58 g/mol |

IUPAC Name |

(1S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C7H6ClF3N2/c8-5-2-1-4(3-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |

InChI Key |

GPBZCFDSOKVWFP-LURJTMIESA-N |

Isomeric SMILES |

C1=CC(=NC=C1[C@@H](C(F)(F)F)N)Cl |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)(F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 6-chloropyridin-3-ylmethanol.

Reaction with Trifluoroacetaldehyde: The starting material is reacted with trifluoroacetaldehyde in the presence of a suitable catalyst to form the intermediate compound.

Reductive Amination: The intermediate compound undergoes reductive amination with ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloropyridinyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | MW (g/mol) | logP* | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₇H₆ClF₃N₂ | 226.58 | ~1.8 | 6-Chloropyridin-3-yl, Trifluoroethylamine |

| N-[(6-Chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine | C₇H₇ClF₂N₂ | 208.59 | ~1.2 | 6-Chloropyridin-3-yl, Difluoroethylamine |

| 1-(6-Bromopyridin-3-YL)-2,2,2-Trifluoroethan-1-Amine | C₇H₆BrF₃N₂ | 271.04 | ~2.1 | 6-Bromopyridin-3-yl, Trifluoroethylamine |

| Imidacloprid Metabolite-1 (Methylated) | C₁₀H₁₄ClN₅ | 240.10 | ~0.5 | Imidazolidine, Chloropyridine |

*logP estimated using fragment-based methods.

Research Findings and Implications

Metabolic Stability: The trifluoroethylamine group in the target compound resists oxidative deamination better than difluoro or non-fluorinated analogs, as seen in nitenpyram metabolite studies .

Enantioselectivity : The S-configuration is critical for binding to insect nicotinic receptors, mirroring observations in chiral agrochemicals like epibatidine analogs .

Ecological Impact : Unlike imidacloprid metabolites, the target compound’s lack of an imidazolidine ring may reduce bioaccumulation risks .

Biological Activity

(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine, with CAS number 1213558-63-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C₇H₆ClF₃N, with a molecular weight of 211.57 g/mol. The compound features a chloropyridine moiety which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClF₃N |

| Molecular Weight | 211.57 g/mol |

| Purity | ≥ 95% |

| Enantiomeric Excess | ≥ 97.5% |

Antiparasitic Activity

Research has indicated that compounds with similar structures exhibit significant antiparasitic activity. For instance, derivatives of pyridine and trifluoroethyl amines have been shown to disrupt Na homeostasis in parasites like Plasmodium falciparum, which is essential for malaria treatment. The incorporation of polar functionalities in related compounds has improved their aqueous solubility and metabolic stability, enhancing their pharmacokinetic profiles .

In Vitro Studies

In vitro studies on related compounds have shown varying degrees of cytotoxicity and activity against different cell lines. For example, the introduction of specific substituents can either enhance or reduce the efficacy against cancer cell lines such as HepG2 and others. The balance between lipophilicity and polarity is crucial for optimizing biological activity .

Case Study 1: Antimalarial Activity

A study involving analogs of this compound demonstrated that modifications at the 8-position of a similar scaffold significantly improved activity against P. falciparum. The most effective analogs had EC values in the low micromolar range (e.g., EC = 0.004 μM) when specific fluorine substitutions were made .

Case Study 2: Metabolic Stability

Another study focused on optimizing metabolic stability while maintaining antiparasitic efficacy. The introduction of methoxy and trifluoromethyl groups led to an increase in activity while also improving metabolic stability in human liver microsomes . The compounds were tested for their ability to inhibit Na-ATPase activity associated with PfATP4, demonstrating a promising mechanism for antimalarial action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.